molecular formula C10H11NO3S B14540164 5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione CAS No. 61938-49-6

5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione

Cat. No.: B14540164
CAS No.: 61938-49-6
M. Wt: 225.27 g/mol
InChI Key: SDSBBAMKKSRYKO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione: is an organic compound that belongs to the class of oxathiazolidines. This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the phenyl group and the two methyl groups attached to the ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of phenyl isothiocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxathiazolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxathiazolidine ring to more reduced forms, such as thiols or amines.

    Substitution: The phenyl group and the methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-phenyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61938-49-6

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-3-phenyloxathiazolidin-4-one

InChI

InChI=1S/C10H11NO3S/c1-10(2)9(12)11(15(13)14-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

SDSBBAMKKSRYKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(S(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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